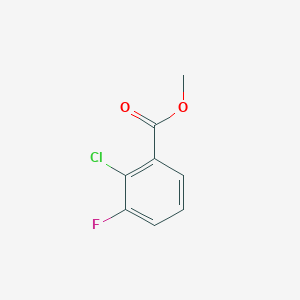

Methyl 2-chloro-3-fluorobenzoate

Übersicht

Beschreibung

Methyl 2-fluorobenzoate is an ortho-halogen-substituted methyl benzoate ester . It’s used in various applications, including the synthesis of 2-fluoro-α-methylstyrene . Methyl 2-chlorobenzoate is a methyl 2-halobenzoate . It’s an ester and can be synthesized from 2-chlorobenzoyl chloride .

Synthesis Analysis

Methyl 2-fluorobenzoate reacts with hydrazide to afford 2-fluorobenzoic hydrazide . It also undergoes enzymatic dihydroxylation via whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol . Methyl 2-chlorobenzoate can be synthesized from 2-chlorobenzoyl chloride .Molecular Structure Analysis

The molecular formula of Methyl 2-fluorobenzoate is C8H7FO2 . For Methyl 2-chlorobenzoate, the molecular formula is ClC6H4CO2CH3 .Chemical Reactions Analysis

Methyl 2-fluorobenzoate reacts with hydrazide to afford 2-fluorobenzoic hydrazide . It also undergoes enzymatic dihydroxylation via whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .Physical And Chemical Properties Analysis

Methyl 2-fluorobenzoate has a density of 1.21 g/mL at 25 °C (lit.), a boiling point of 109-110 °C/35 mmHg (lit.), and a refractive index n20/D 1.502 (lit.) . Methyl 2-chlorobenzoate has a density of 1.191 g/mL at 25 °C (lit.), a boiling point of 86-88 °C/2.5 mmHg (lit.), and a refractive index n20/D 1.536 (lit.) .Wissenschaftliche Forschungsanwendungen

Fluorescent Sensors for Metal Ions

Methyl 2-chloro-3-fluorobenzoate derivatives have been utilized in the synthesis of fluorescent sensors. For example, Ye et al. (2014) developed a fluorogenic chemosensor based on o-aminophenol, exhibiting high selectivity and sensitivity towards Al³⁺ ions, even in the presence of other metal ions. This sensor has potential applications in bio-imaging, specifically for detecting Al³⁺ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).

Antimycobacterial Activity

Compounds derived from Methyl 2-chloro-3-fluorobenzoate have shown significant antimycobacterial activity. Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized a series of hydrazones derived from 4-fluorobenzoic acid hydrazide, evaluating their activity against Mycobacterium tuberculosis H37Rv. One compound, in particular, demonstrated high inhibitory activity, suggesting potential for tuberculosis treatment (Koçyiğit-Kaymakçıoğlu et al., 2009).

Materials Science and Coordination Polymers

Takahashi et al. (2014) explored the synthesis of coordination polymers using m-fluorobenzoate and other derivatives, revealing their potential in CO₂ adsorption and dielectric properties. This research underscores the versatility of Methyl 2-chloro-3-fluorobenzoate derivatives in creating materials with specific functionalities, such as gas adsorption capabilities and electronic applications (Takahashi et al., 2014).

Antitumor Properties

Research on benzothiazole derivatives, including those synthesized from Methyl 2-chloro-3-fluorobenzoate, has demonstrated potent antitumor properties. Bradshaw et al. (2002) investigated amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting their selective cytotoxicity against breast and ovarian cancer cell lines. This suggests potential clinical applications in cancer treatment (Bradshaw et al., 2002).

Catalysis and Organic Synthesis

Methyl 2-chloro-3-fluorobenzoate is also pivotal in catalysis and organic synthesis. Fraser et al. (1974) demonstrated its role in forming cationic carbene complexes with metals such as iridium(III), nickel(II), palladium(II), and platinum(II), contributing to advancements in organometallic chemistry and catalysis (Fraser et al., 1974).

Safety and Hazards

Methyl 2-fluorobenzoate is classified as a combustible liquid. It’s harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended . Methyl 3-chloro-2-fluorobenzoate is also harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of various derivatives . The primary targets of these compounds are often proteins or enzymes that play crucial roles in cellular processes.

Biochemical Pathways

Similar compounds have been known to affect various pathways, often leading to changes in cellular processes such as cell division, signal transduction, or metabolic processes .

Result of Action

Similar compounds often result in changes to cellular processes, potentially leading to effects such as cell death, inhibition of cell division, or changes in cell signaling .

Action Environment

The action of Methyl 2-chloro-3-fluorobenzoate can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect the compound’s stability and efficacy. Furthermore, the compound’s action may also be influenced by the specific cellular environment in which it is present .

Eigenschaften

IUPAC Name |

methyl 2-chloro-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTGZMADMOJUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541662 | |

| Record name | Methyl 2-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

647020-70-0 | |

| Record name | Methyl 2-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

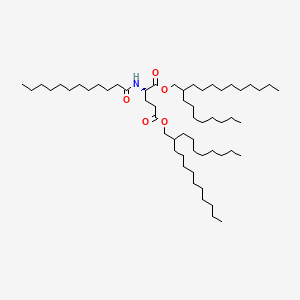

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)

![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)